



Preparing ADHP Working Solutions from DMSO Stock: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Acetyl-3,7-dihydroxyphenoxazine (**ADHP**), also known as Amplex® Red, is a highly sensitive and stable fluorogenic substrate for horseradish peroxidase (HRP) and a reliable probe for detecting hydrogen peroxide (H₂O₂).[1][2][3] In the presence of HRP, **ADHP** reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin, which has an excitation maximum of 571 nm and an emission maximum of 585 nm.[1][4] Due to its low air oxidation, **ADHP** is one of the most sensitive and stable fluorogenic probes for detecting HRP and H₂O₂.[4] This makes it a valuable tool in a wide range of biological assays, including ELISAs, and for measuring the activity of various oxidases.[4][5]

This document provides detailed application notes and protocols for preparing working solutions of **ADHP** from a dimethyl sulfoxide (DMSO) stock.

Properties and Solubility of ADHP

ADHP is a white to off-white solid that is soluble in DMSO and DMF.[1][6] Its molecular weight is 257.24 g/mol .[1]



Property	Value	Reference
Molecular Formula	C14H11NO4	[6]
Molecular Weight	257.24	[1]
Appearance	White to off-white solid	[1]
Solubility	DMSO: 25 mg/mL, 60 mg/mLDMF: 25 mg/mL	[6][7]
Excitation (end product)	571 nm	[4]
Emission (end product)	585 nm	[4]

Preparation of ADHP Stock Solution in DMSO

A common concentration for an **ADHP** stock solution is 10 mM in high-quality, anhydrous DMSO.[8][9]

Materials:

- ADHP (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes
- Vortex mixer

Protocol:

- Bring the **ADHP** vial to room temperature before opening.
- Weigh out the desired amount of ADHP. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.57 mg of ADHP.
- Add the appropriate volume of anhydrous DMSO to the **ADHP** solid.
- Vortex the solution until the ADHP is completely dissolved.



Store the stock solution in small aliquots at -20°C, protected from light and moisture.[1][8]

Note: When handling DMSO, it is important to use appropriate personal protective equipment as it can readily penetrate the skin.[10]

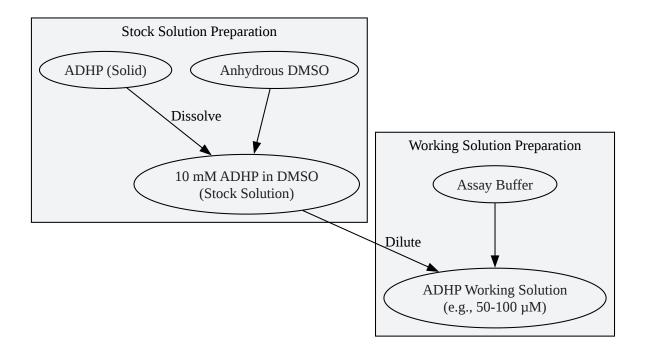
Preparation of ADHP Working Solution

The final concentration of the **ADHP** working solution will depend on the specific application. It is crucial to dilute the DMSO stock solution in an appropriate assay buffer. To avoid precipitation, it is recommended to perform serial dilutions in DMSO first before the final dilution in the aqueous buffer. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent effects on the biological system.[11][12]

General Protocol for Dilution:

- Thaw an aliquot of the 10 mM ADHP stock solution at room temperature.
- Perform any intermediate dilutions in DMSO if necessary.
- Dilute the **ADHP** stock solution (or intermediate dilution) to the desired final concentration in the appropriate assay buffer. For example, to prepare a 100 μM working solution, you would dilute the 10 mM stock 1:100 in the assay buffer.
- Protect the working solution from light.





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Application Protocol: H₂O₂ Detection Assay

This protocol provides a general framework for detecting H₂O₂ using an **ADHP** working solution.

Materials:

- ADHP Working Solution (e.g., 100 μM in assay buffer)
- Horseradish Peroxidase (HRP) solution (e.g., 1 U/mL)
- Hydrogen Peroxide (H₂O₂) standards or samples
- Assay Buffer (e.g., PBS, pH 7.4)
- 96-well microplate (black, clear bottom for fluorescence reading)



• Fluorescence microplate reader

Protocol:

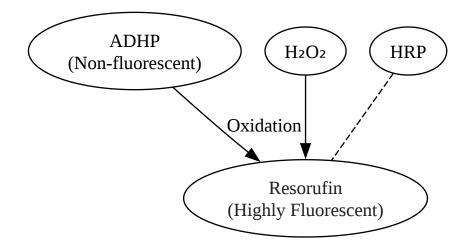
- Prepare H₂O₂ standards in the assay buffer.
- Add 50 μL of each H₂O₂ standard or sample to the wells of the microplate.
- Prepare the reaction mixture by combining the ADHP working solution and HRP solution. A common final concentration is 50 μM ADHP and 0.1 U/mL HRP.
- Add 50 μL of the reaction mixture to each well.
- Incubate the plate at room temperature for 15-30 minutes, protected from light.[13]
- Measure the fluorescence at an excitation of ~530-570 nm and an emission of ~590-600 nm.
 [5]

Reagent	Example Final Concentration	
ADHP	50 μΜ	
HRP	0.1 U/mL	
H ₂ O ₂	Varies (Standard Curve)	

Signaling Pathway of ADHP in H2O2 Detection

The detection of H₂O₂ using **ADHP** is based on the HRP-catalyzed oxidation of **ADHP** to the fluorescent product resorufin.





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Troubleshooting

- High Background Fluorescence: This may be due to the auto-oxidation of ADHP. Ensure that
 the stock and working solutions are protected from light and prepared fresh.
- Precipitation of ADHP: If precipitation occurs when diluting the DMSO stock in an aqueous buffer, try performing serial dilutions in DMSO first to lower the concentration before adding it to the buffer. Ensure the final DMSO concentration in the assay is low.
- Low Signal: Check the activity of the HRP and the concentration of H₂O₂. Ensure the fluorescence reader is set to the correct excitation and emission wavelengths.

Conclusion

Proper preparation of **ADHP** working solutions from a DMSO stock is critical for obtaining accurate and reproducible results in various enzymatic and cellular assays. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize **ADHP** for the sensitive detection of hydrogen peroxide and the activity of HRP-coupled enzymatic systems.

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